2,2'-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one)
Overview
Description
4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- is an organic compound with the molecular formula C22H12N2O4. It is a derivative of benzoxazinone, characterized by the presence of two benzoxazinone units connected by a phenylene bridge.
Scientific Research Applications
4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Safety and Hazards
The compound may cause an allergic skin reaction (H317) and may cause long-lasting harmful effects to aquatic life (H413) . Precautionary measures include avoiding release to the environment (P273), wearing protective gloves (P280), and washing with plenty of soap and water if it comes into contact with the skin (P302 + P352) .
Mechanism of Action
Target of Action
The primary target of 2,2’-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) is the serine protease human leukocyte elastase . This enzyme plays a crucial role in tissue degradation, which is a key process in several diseases .
Mode of Action
The compound exhibits substrate inhibitory activity towards its target This means it binds to the active site of the enzyme, preventing it from interacting with its natural substrates
Biochemical Pathways
The inhibition of human leukocyte elastase by 2,2’-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) affects the proteolytic pathways in the body. By inhibiting this enzyme, the compound can potentially slow down or halt the tissue degradation process associated with certain diseases .
Result of Action
The molecular and cellular effects of 2,2’-(1,4-Phenylene)bis(4H-benzo[d][1,3]oxazin-4-one) are largely dependent on its inhibitory activity against human leukocyte elastase. By inhibiting this enzyme, the compound could potentially prevent or slow down tissue degradation in diseases where this process is prevalent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- typically involves the reaction of 2-aminophenol with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a cyclization process, forming the benzoxazinone ring system. The reaction conditions often include heating the reactants in a solvent such as toluene or xylene, with the addition of a dehydrating agent like polyphosphoric acid to facilitate the cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzoxazinone ring to benzoxazine.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzoxazinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Benzoxazine derivatives.
Substitution: Functionalized benzoxazinone compounds.
Comparison with Similar Compounds
Similar Compounds
4H-3,1-Benzothiazin-4-one: Similar structure but contains a sulfur atom instead of an oxygen atom.
4H-3,1-Benzoxazin-4-one: Lacks the phenylene bridge, making it less stable and less versatile.
2-Phenyl-4H-3,1-benzoxazin-4-one: Contains a phenyl group instead of the phenylene bridge.
Uniqueness
4H-3,1-Benzoxazin-4-one, 2,2’-(1,4-phenylene)bis- is unique due to its phenylene bridge, which enhances its stability and allows for more diverse chemical reactions and applications. This structural feature distinguishes it from other benzoxazinone derivatives and contributes to its potential in various scientific and industrial fields .
Properties
IUPAC Name |
2-[4-(4-oxo-3,1-benzoxazin-2-yl)phenyl]-3,1-benzoxazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12N2O4/c25-21-15-5-1-3-7-17(15)23-19(27-21)13-9-11-14(12-10-13)20-24-18-8-4-2-6-16(18)22(26)28-20/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBITXNWQALLODC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=C(C=C3)C4=NC5=CC=CC=C5C(=O)O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40864845 | |
Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
18600-59-4 | |
Record name | UV 3638 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18600-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2'-(1,4-Phenylene)bis(3,1-benzoxazin-4-one) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018600594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4H-3,1-Benzoxazin-4-one, 2,2'-(1,4-phenylene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40864845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-(1,4-phenylene)bis((4H-3,1-benzoxazine-4-one) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.710 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 18600-59-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-(1,4-PHENYLENE)BIS(3,1-BENZOXAZIN-4-ONE) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V348NL4QK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Q1: What are the structural characteristics of UV3638 and how is it characterized?
A1: UV3638 (2,2'-(1,4-Phenylene)bis[4H-3,1-Benzoxazin-4-one]) is characterized by its unique structure consisting of two benzoxazinone rings linked by a phenylene bridge. [] This structure was confirmed using various spectroscopic methods including:
- Elemental Analysis: Determining the elemental composition of the compound. []
- ¹H NMR Spectroscopy: Analyzing the hydrogen atom environments within the molecule. []
- IR Spectroscopy: Identifying functional groups present in the compound based on their characteristic vibrations. []
- UV Spectroscopy: Studying the compound's absorption and transmission of ultraviolet light. []
- Melting Point Determination: Measuring the temperature at which the compound transitions from a solid to a liquid state. []
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